molecular formula C13H7F2NO4 B6399977 2-(3,5-Difluorophenyl)-4-nitrobenzoic acid CAS No. 1262006-02-9

2-(3,5-Difluorophenyl)-4-nitrobenzoic acid

Cat. No.: B6399977
CAS No.: 1262006-02-9
M. Wt: 279.19 g/mol
InChI Key: HAMASQMHNBATGY-UHFFFAOYSA-N
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Description

2-(3,5-Difluorophenyl)-4-nitrobenzoic acid is an aromatic compound characterized by the presence of two fluorine atoms and a nitro group attached to a benzoic acid core

Properties

IUPAC Name

2-(3,5-difluorophenyl)-4-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F2NO4/c14-8-3-7(4-9(15)5-8)12-6-10(16(19)20)1-2-11(12)13(17)18/h1-6H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMASQMHNBATGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C2=CC(=CC(=C2)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30689645
Record name 3',5'-Difluoro-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262006-02-9
Record name 3',5'-Difluoro-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Difluorophenyl)-4-nitrobenzoic acid typically involves the nitration of 2-(3,5-difluorophenyl)benzoic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors such as 3,5-difluoroaniline. The process includes diazotization followed by Sandmeyer reaction to introduce the nitro group, and subsequent carboxylation to form the benzoic acid derivative .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Difluorophenyl)-4-nitrobenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3,5-Difluorophenyl)-4-nitrobenzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 2-(3,5-Difluorophenyl)-4-nitrobenzoic acid exerts its effects involves interactions with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atoms enhance the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-Difluorophenyl)-4-nitrobenzoic acid is unique due to the specific positioning of the nitro and fluorine groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds. Its unique structure makes it a valuable compound for various applications in research and industry .

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